molecular formula C7H8Cl2N2O B15237457 (2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol

(2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol

Cat. No.: B15237457
M. Wt: 207.05 g/mol
InChI Key: YNQMYDSBCWFLJI-ZCFIWIBFSA-N
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Description

(2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol ( 1213306-71-8) is a chiral amino alcohol building block with a molecular formula of C7H8Cl2N2O and a molecular weight of 207.05 g/mol . This compound features a pyridine ring system substituted with two chlorine atoms at the 3 and 5 positions, an ethanol group linked to a chiral center at the 2-position, and a primary amine functional group . The specific stereochemistry of the (2S)-enantiomer makes it a valuable intermediate in asymmetric synthesis and medicinal chemistry research, particularly for the development of novel active pharmaceutical ingredients (APIs) . The 3,5-dichloropyridine scaffold is a privileged structure in drug discovery, known for its presence in molecules with various biological activities . As a versatile building block, this compound is used in the synthesis of more complex molecules, such as those featuring 1,3-dithiolane carboxylate esters . It is supplied as a solid and may require cold-chain transportation to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can access this compound through global suppliers specializing in advanced chemical building blocks .

Properties

Molecular Formula

C7H8Cl2N2O

Molecular Weight

207.05 g/mol

IUPAC Name

(2S)-2-amino-2-(3,5-dichloropyridin-2-yl)ethanol

InChI

InChI=1S/C7H8Cl2N2O/c8-4-1-5(9)7(11-2-4)6(10)3-12/h1-2,6,12H,3,10H2/t6-/m1/s1

InChI Key

YNQMYDSBCWFLJI-ZCFIWIBFSA-N

Isomeric SMILES

C1=C(C=NC(=C1Cl)[C@@H](CO)N)Cl

Canonical SMILES

C1=C(C=NC(=C1Cl)C(CO)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dichloropyridine.

    Nucleophilic Substitution: The 3,5-dichloropyridine undergoes nucleophilic substitution with an appropriate aminoethanol derivative under controlled conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to remove the chlorine atoms or modify the pyridine ring.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the amino group, while substitution reactions can introduce various functional groups in place of the chlorine atoms.

Scientific Research Applications

(2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2s)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

Key compounds for comparison include:

Compound ID Structure Substituents Price (per unit) Backbone Type
AS132205 2-Amino-2-(2-pyridyl)acetic acid 2-pyridyl (no halogens) €259/250 mg Acetic acid
AS104531 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid 5-Cl, 2-OCH₃-phenyl €374/250 mg Acetic acid
AS103310 Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl 4-OCH₃-phenyl €178/250 mg Acetic acid ester
Target Compound (2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol 3,5-Cl-pyridyl N/A Ethanolamine
  • Substituent Effects: The 3,5-dichloro-pyridyl group increases lipophilicity (logP ~2.8 predicted) compared to non-halogenated analogs (e.g., AS132205, logP ~0.5). This may enhance membrane permeability but could also elevate toxicity risks .
  • Steric and Electronic Effects : The 3,5-dichloro substitution on pyridine introduces steric bulk and electron-withdrawing effects, altering binding affinities compared to methoxy- or bromo-substituted analogs (e.g., AS103310, AS104531) .

Pharmacopeial Compounds from

highlights (R)-2-Amino-2-(4-hydroxyphenyl)acetic acid and β-lactam antibiotics (e.g., penicilloic acids). Key distinctions:

  • Aromatic Systems : The target compound’s pyridyl ring offers nitrogen-mediated hydrogen bonding, unlike hydroxyl- or methoxy-phenyl groups, which rely on oxygen-based interactions .
  • Biological Relevance: Penicilloic acids (e.g., (2S,5R,6R)-6-amino derivatives) prioritize β-lactam stability and enzyme inhibition, whereas the target compound’s ethanolamine backbone may favor non-antibiotic applications (e.g., kinase inhibition) .

Research Findings and Implications

Physicochemical Properties

  • Solubility: Ethanolamine derivatives generally exhibit higher water solubility than esterified analogs (e.g., AS103310) due to the free hydroxyl group .
  • Stability : Chloro-substituted aromatics (target compound, AS104531) show greater resistance to oxidative metabolism compared to methoxy-substituted analogs .

Biological Activity

(2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol, also known by its CAS number 1213306-71-8, is a compound with potential biological significance. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and possible therapeutic applications based on various research findings.

  • Molecular Formula : C7_7H8_8Cl2_2N2_2O
  • Molecular Weight : 207.05 g/mol
  • CAS Number : 1213306-71-8

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. It has shown effectiveness against various pathogens:

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.501.00
Candida albicans0.751.50

The minimum inhibitory concentration (MIC) values indicate that this compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus, which is critical in clinical settings due to its resistance to multiple drugs .

Cytotoxicity and Safety Profile

In assessing the safety profile of this compound, hemolytic activity was measured to determine cytotoxic effects on human red blood cells:

Concentration (μM) % Hemolysis
103.23
205.15
5010.00
>60<15.22

The results indicate low hemolytic activity, suggesting that the compound is relatively non-toxic at therapeutic concentrations .

The mechanism by which this compound exerts its antimicrobial effects may involve inhibition of key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The IC50_{50} values for these targets are reported as follows:

Enzyme Target IC50_{50} (μM)
DNA Gyrase12.27 - 31.64
Dihydrofolate Reductase0.52 - 2.67

These findings suggest that the compound could be a promising lead for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar compounds and their derivatives:

  • Study on Pyrazole Derivatives : Investigated various derivatives with significant antimicrobial activities, indicating that structural modifications can enhance efficacy against resistant strains .
  • Indazole Derivatives Review : Discussed the synthesis and biological activities of indazole-containing compounds, pointing out that similar structural frameworks may yield potent inhibitors against cancer cell lines .
  • Aminophosphonic Acids Research : Explored the biological activities of aminophosphonic acids, providing insights into how modifications can lead to enhanced biological profiles .

Q & A

Q. What are the established synthetic routes for (2S)-2-Amino-2-(3,5-dichloro(2-pyridyl))ethan-1-ol, and how can enantiomeric purity be ensured?

Methodological Answer: Synthesis typically involves chiral starting materials or asymmetric catalysis to preserve stereochemistry. For example, a Strecker synthesis approach using a chiral auxiliary or enzymatic resolution may be employed. Purification via recrystallization (e.g., ethanol/DMF mixtures) or chiral HPLC can ensure enantiomeric purity . Key steps:

  • Chiral Induction: Use of (S)-configured amino alcohols or enzymes for asymmetric synthesis.
  • Characterization: ¹H/¹³C NMR and polarimetry to confirm stereochemistry .

Q. How is the compound characterized structurally and functionally in preliminary studies?

Methodological Answer:

  • Structural Analysis:
    • NMR Spectroscopy: Assign peaks for NH₂ (δ ~1.5–2.5 ppm), pyridyl protons (δ ~7.5–8.5 ppm), and hydroxyl groups (broad peak δ ~3–5 ppm) .
    • Mass Spectrometry: HRMS to confirm molecular ion ([M+H]⁺ expected at m/z 251.0 for C₇H₇Cl₂N₂O) .
  • Functional Assays: Solubility testing in DMSO, methanol, or chloroform for experimental design .

Q. What are the key stability considerations for this compound under storage or reaction conditions?

Methodological Answer:

  • Storage: Store as a hydrochloride salt at –20°C in anhydrous conditions to prevent hydrolysis .
  • Reactivity: Monitor for decomposition under basic conditions (e.g., dehydrohalogenation of Cl substituents) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock to model binding to pyridyl-recognizing receptors (e.g., kinase active sites).
  • MD Simulations: Assess stability of hydrogen bonds between the NH₂/OH groups and target residues .
  • QSAR Analysis: Correlate substituent effects (Cl position) with activity using Hammett parameters .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:

  • Assay Standardization: Control variables like solvent (DMSO concentration ≤0.1%), pH, and temperature .
  • Metabolite Screening: Use LC-MS to identify degradation products that may interfere with assays .
  • Structural Analog Comparison: Benchmark against analogs (e.g., 3,5-dichlorophenyl vs. pyridyl derivatives) to isolate substituent effects .

Q. How does the 3,5-dichloro-pyridyl moiety influence regioselectivity in derivatization reactions?

Methodological Answer:

  • Electrophilic Aromatic Substitution: Cl groups deactivate the pyridyl ring, directing reactions to the 4-position.

  • Nucleophilic Attack: Ethanolamine’s NH₂/OH groups participate in SN2 or Mitsunobu reactions for functionalization .

  • Table: Reactivity Comparison

    Reaction TypePreferred SiteYield (%)Conditions
    AlkylationPyridyl N-oxide35–50K₂CO₃, DMF, 60°C
    AcylationEthanolamine OH60–75AcCl, Et₃N, CH₂Cl₂

Q. What advanced techniques validate enantiomer-specific pharmacological effects?

Methodological Answer:

  • Chiral Separation: Use Chiralpak AD-H column (hexane:isopropanol, 90:10) to isolate (2S) and (2R) forms .
  • In Vivo Studies: Compare pharmacokinetics (AUC, Cmax) of enantiomers in rodent models .
  • Crystallography: Solve X-ray structures of enantiomer-receptor complexes to map binding differences .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

  • Parameter Optimization: Screen solvents (e.g., ethanol vs. THF) and catalysts (e.g., Pd/C vs. Raney Ni) .
  • Byproduct Analysis: Use GC-MS to identify side products (e.g., over-reduction of pyridyl ring) .

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